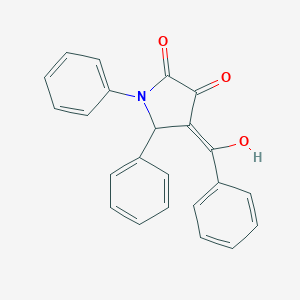
(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine, commonly known as BNO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNO is a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms and an oxygen atom. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用機序
The mechanism of action of BNO is still not fully understood. However, it is believed that BNO exerts its anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells. BNO has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BNO has been found to exhibit various biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to their death. BNO has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, BNO has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
BNO has several advantages as well as limitations for lab experiments. The advantages of using BNO in lab experiments include its high solubility in organic solvents, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, the limitations of using BNO in lab experiments include its potential toxicity and its limited availability.
将来の方向性
There are several future directions for the research on BNO. One potential future direction is the development of BNO-based drugs for the treatment of cancer and bacterial infections. Another potential future direction is the investigation of the mechanism of action of BNO, which could lead to the development of new cancer therapies. Additionally, the development of new synthesis methods for BNO could lead to its wider availability and use in scientific research.
合成法
BNO can be synthesized using various methods, including the reaction of 2,5-dioxo-1,2,5-oxadiazolidine with nitrous acid. Another method involves the reaction of hydrazine hydrate with glyoxal in the presence of nitric acid. The synthesis of BNO using these methods yields a yellow crystalline compound that is highly soluble in organic solvents.
科学的研究の応用
BNO has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit anti-tumor and anti-cancer properties, making it a potential candidate for cancer treatment. BNO has also been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
(3Z,4Z)-3,4-bis(1-nitrosoethylidene)-1,2,5-oxadiazolidine |
InChI |
InChI=1S/C6H8N4O3/c1-3(7-11)5-6(4(2)8-12)10-13-9-5/h9-10H,1-2H3/b5-3-,6-4- |
InChIキー |
SLEMJQSBKWJNFL-GLIMQPGKSA-N |
異性体SMILES |
C/C(=C\1/NON/C1=C(\N=O)/C)/N=O |
SMILES |
CC(=C1C(=C(C)N=O)NON1)N=O |
正規SMILES |
CC(=C1C(=C(C)N=O)NON1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)
![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)


